molecular formula C₃₂H₂₉N₅O₂ B1662900 Enzastaurin CAS No. 170364-57-5

Enzastaurin

Cat. No. B1662900
CAS RN: 170364-57-5
M. Wt: 515.6 g/mol
InChI Key: AXRCEOKUDYDWLF-UHFFFAOYSA-N
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Description

Enzastaurin is a synthetic bisindolylmaleimide with potential antineoplastic activity . It selectively inhibits protein kinase C beta, an enzyme involved in the induction of vascular endothelial growth factor (VEGF)-stimulated neo-angiogenesis . This agent may decrease tumor blood supply, preventing growth .


Molecular Structure Analysis

Enzastaurin has a complex molecular structure. Its IUPAC name is 3-(1-Methyl-1H-indol-3-yl)-4-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)-1H-pyrrole-2,5-dione . Its molecular formula is C32H29N5O2 .

Scientific Research Applications

Oncology: Single-Agent Activity

Enzastaurin has shown promise as a single-agent therapy in oncology. In clinical studies, it exhibited activity with patients remaining free from progression for extended periods. This suggests its potential as a standalone treatment option in cancer therapy .

Molecular Target: Protein Kinase Cβ Inhibition

As a serine/threonine kinase inhibitor, Enzastaurin targets Protein Kinase Cβ (PKCβ). It inhibits PKC activity and affects downstream signaling pathways such as AKT, GSK3, and S6 kinase. This leads to the inhibition of tumor cell proliferation, suppression of tumor-induced angiogenesis, and induction of apoptosis .

Antiangiogenic Activity

Initially advanced to the clinic for its antiangiogenic activity, Enzastaurin disrupts the formation of new blood vessels that tumors need to grow. This is achieved through its role as an oral ATP-competitive inhibitor of PKCβ .

Apoptosis Induction in Cancer Cells

Enzastaurin has a direct effect on various human cancer cells by inducing apoptosis. It achieves this by inhibiting the Akt signal pathway, which is crucial for cell survival and proliferation .

Combination Therapy: Synergy with Ibrutinib

Research has shown that combining Enzastaurin with Ibrutinib can synergistically induce anti-tumor effects in lymphoma cells. This combination therapy could potentially lead to more effective treatment strategies .

Mechanism of Action

Target of Action

Enzastaurin primarily targets Protein Kinase C beta (PKC-β) . PKC-β is a serine-threonine kinase that plays a crucial role in several cellular processes, including cell proliferation, apoptosis, and differentiation . Enzastaurin also targets other proteins such as Aurora kinase A , Aurora kinase B , and Cyclin-dependent kinase 15 .

Mode of Action

Enzastaurin is an oral serine-threonine kinase inhibitor that suppresses tumor growth through multiple mechanisms . It binds to the ATP-binding site of PKC-β, selectively inhibiting its activity . This interaction leads to a reduction in the cell’s ability to reproduce (cell proliferation), an increase in the natural death of the tumor cells (apoptosis), and inhibition of tumor-induced blood supply (angiogenesis) .

Biochemical Pathways

Enzastaurin has been shown to inhibit signaling through the PKC-β and PI3K/AKT pathways . These pathways are activated in a wide variety of cancers . PKC and AKT can both phosphorylate glycogen synthase kinase (GSK)-3 , and this overlap of the PKC and PI3K/AKT pathways may be a mechanism by which PKCs regulate tumor cell apoptosis .

Result of Action

The result of Enzastaurin’s action is the suppression of tumor growth through multiple mechanisms . It reduces the cell’s ability to reproduce (cell proliferation), increases the natural death of the tumor cells (apoptosis), and inhibits tumor-induced blood supply (angiogenesis) . This leads to a decrease in tumor blood supply, preventing growth .

Action Environment

The effectiveness of Enzastaurin can be influenced by certain genetic biomarkers. A study found that patients with a germline polymorphism on chromosome 8, known as Denovo Genomic Marker 1 (DGM1), had significantly improved overall survival when treated with Enzastaurin . This suggests that the presence of certain genetic markers can influence the efficacy of Enzastaurin.

Safety and Hazards

Enzastaurin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRCEOKUDYDWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044029
Record name Enzastaurin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Enzastaurin is an oral serine-threonine kinase inhibitor that is designed to suppress tumor growth through multiple mechanisms. Preclinical data indicate it may reduce the cell's ability to reproduce (cell proliferation), increase the natural death of the tumor cells (apoptosis), and inhibit tumor- induced blood supply (angiogenesis). Enzastaurin has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways. These pathways have been shown to be activated in a wide variety of cancers. In addition to glioblastoma, enzastaurin is also being studied in multiple other tumor types, including non-Hodgkin's lymphoma, colorectal cancer, non-small cell lung cancer, pancreatic cancer, and mantle cell lymphoma.
Record name Enzastaurin
Source DrugBank
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Product Name

Enzastaurin

CAS RN

170364-57-5
Record name Enzastaurin
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Record name Enzastaurin [USAN:INN]
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Record name Enzastaurin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Enzastaurin
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Record name 170364-57-5
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Record name ENZASTAURIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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